REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][nH:6][c:7]2[cH:8][cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][c:12]12.[CH3:18][OH:19].[NH2:16][NH2:17]>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][nH:6][c:7]2[cH:8][cH:9][c:10]([NH2:13])[cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c[nH]c2ccc([N+](=O)[O-])cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Type
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product
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Smiles
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CC(=O)c1c[nH]c2ccc(N)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |